molecular formula C12H19NO2 B13276076 2-{1-[(2-Hydroxypropyl)amino]propyl}phenol

2-{1-[(2-Hydroxypropyl)amino]propyl}phenol

Cat. No.: B13276076
M. Wt: 209.28 g/mol
InChI Key: GLPQHFJETHNBNS-UHFFFAOYSA-N
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Description

2-{1-[(2-Hydroxypropyl)amino]propyl}phenol is an organic compound with the molecular formula C12H19NO2. It is a phenolic compound with a hydroxypropylamino group attached to the phenol ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(2-Hydroxypropyl)amino]propyl}phenol typically involves the reaction of a phenolic compound with a hydroxypropylamine derivative. One common method is the alkylation of phenol with 1-bromo-2-hydroxypropane in the presence of a base, followed by the reaction with propylamine. The reaction conditions usually involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through techniques such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(2-Hydroxypropyl)amino]propyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydroquinones or other reduced forms.

    Substitution: The hydroxypropylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the phenol ring.

Scientific Research Applications

2-{1-[(2-Hydroxypropyl)amino]propyl}phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{1-[(2-Hydroxypropyl)amino]propyl}phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the hydroxypropylamino group can enhance its solubility and reactivity. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(2-Hydroxypropyl)amino]propyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxypropylamino group enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-[1-(2-hydroxypropylamino)propyl]phenol

InChI

InChI=1S/C12H19NO2/c1-3-11(13-8-9(2)14)10-6-4-5-7-12(10)15/h4-7,9,11,13-15H,3,8H2,1-2H3

InChI Key

GLPQHFJETHNBNS-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1O)NCC(C)O

Origin of Product

United States

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